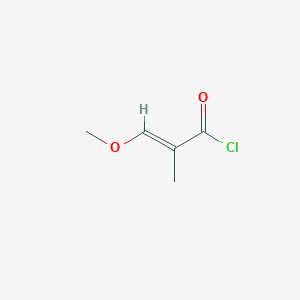
(E)-3-methoxy-2-methylprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxymethacryloyl chloride is an organochlorine compound that belongs to the class of methacrylates It is characterized by the presence of a methoxy group attached to the methacryloyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxymethacryloyl chloride typically involves the reaction of methacryloyl chloride with methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Methacryloyl chloride+Methanol→3-Methoxymethacryloyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 3-Methoxymethacryloyl chloride can be achieved through continuous flow processes. This method offers advantages such as improved reaction control, higher yields, and reduced formation of side products. The reaction is typically conducted in a tubular reactor, where methacryloyl chloride and methanol are continuously fed, and the product is collected at the outlet .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxymethacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Polymerization Reactions: It can undergo free radical polymerization to form polymethacrylates.
Hydrolysis: In the presence of water, it hydrolyzes to form methacrylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: The reaction is typically carried out in aqueous media.
Major Products Formed:
Substitution Reactions: Various methacrylate derivatives.
Polymerization Reactions: Polymethacrylates with different functional groups.
Hydrolysis: Methacrylic acid and methanol.
Scientific Research Applications
3-Methoxymethacryloyl chloride has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as high thermal stability and mechanical strength.
Biological Research: Employed in the modification of biomolecules for the development of drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mechanism of Action
The mechanism of action of 3-Methoxymethacryloyl chloride primarily involves its reactivity as an electrophile. The methacryloyl chloride moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions, where the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
Comparison with Similar Compounds
Methacryloyl Chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Acryloyl Chloride: Similar structure but with a different alkene group, leading to different polymerization properties.
Methacrylic Acid: The hydrolyzed form of methacryloyl chloride, used in different applications due to its acidic nature.
Uniqueness: 3-Methoxymethacryloyl chloride is unique due to the presence of the methoxy group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives and polymers. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H7ClO2 |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3/b4-3+ |
InChI Key |
JQWNCTPZTFWJLR-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\OC)/C(=O)Cl |
Canonical SMILES |
CC(=COC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


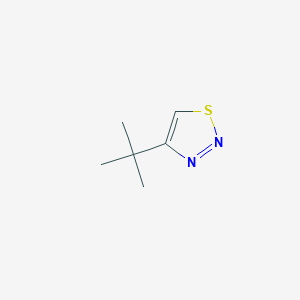
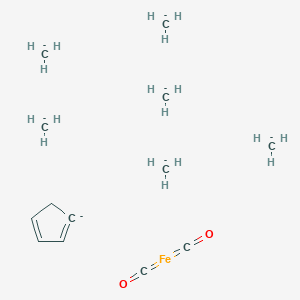
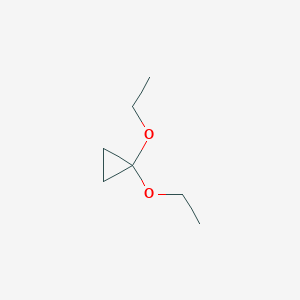

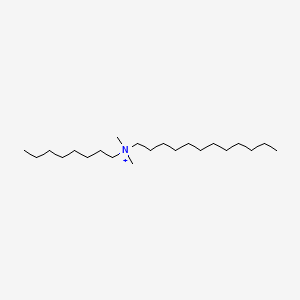
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
